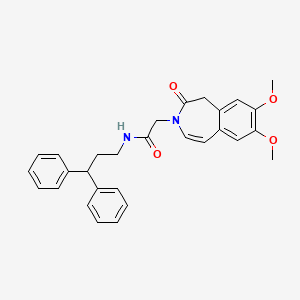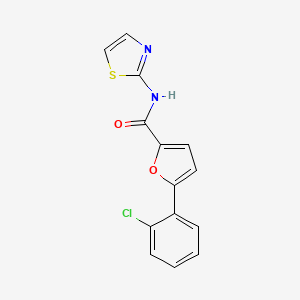![molecular formula C18H26N2O5S B12156534 (1-{[({4-[(Methylsulfonyl)amino]phenyl}acetyl)amino]methyl}cyclohexyl)acetic acid](/img/structure/B12156534.png)
(1-{[({4-[(Methylsulfonyl)amino]phenyl}acetyl)amino]methyl}cyclohexyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-{[({4-[(Methylsulfonyl)amino]phenyl}acetyl)amino]methyl}cyclohexyl)acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl ring, an acetic acid moiety, and a phenyl group substituted with a methylsulfonyl amino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-{[({4-[(Methylsulfonyl)amino]phenyl}acetyl)amino]methyl}cyclohexyl)acetic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Phenyl Acetyl Intermediate: The reaction begins with the acetylation of 4-aminophenylacetic acid using acetic anhydride under acidic conditions to form 4-acetylaminophenylacetic acid.
Introduction of the Methylsulfonyl Group: The intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group, forming 4-[(methylsulfonyl)amino]phenylacetic acid.
Cyclohexylamine Coupling: The final step involves coupling the intermediate with cyclohexylamine under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1-{[({4-[(Methylsulfonyl)amino]phenyl}acetyl)amino]methyl}cyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines (R-NH₂) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(1-{[({4-[(Methylsulfonyl)amino]phenyl}acetyl)amino]methyl}cyclohexyl)acetic acid has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (1-{[({4-[(Methylsulfonyl)amino]phenyl}acetyl)amino]methyl}cyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-{[({4-[(Methylsulfonyl)amino]phenyl}acetyl)amino]methyl}cyclohexyl)propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
(1-{[({4-[(Methylsulfonyl)amino]phenyl}acetyl)amino]methyl}cyclohexyl)butyric acid: Similar structure with a butyric acid moiety instead of acetic acid.
Uniqueness
(1-{[({4-[(Methylsulfonyl)amino]phenyl}acetyl)amino]methyl}cyclohexyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H26N2O5S |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
2-[1-[[[2-[4-(methanesulfonamido)phenyl]acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C18H26N2O5S/c1-26(24,25)20-15-7-5-14(6-8-15)11-16(21)19-13-18(12-17(22)23)9-3-2-4-10-18/h5-8,20H,2-4,9-13H2,1H3,(H,19,21)(H,22,23) |
InChI-Schlüssel |
DNCFGOMOYZMVEF-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)CC(=O)NCC2(CCCCC2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12156462.png)

![6-(Piperidin-1-yl)-17-thia-2,7,8-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one](/img/structure/B12156469.png)

![7-{(3-Bromophenyl)[(5-methylisoxazol-3-yl)amino]methyl}quinolin-8-ol](/img/structure/B12156481.png)
![5-(3,4-Dimethoxyphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12156486.png)
![1-{9-Cyclopentyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl}ethan-1-one](/img/structure/B12156494.png)
![(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12156502.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-hexyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B12156508.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B12156521.png)

![2-(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12156532.png)
![2-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12156538.png)
